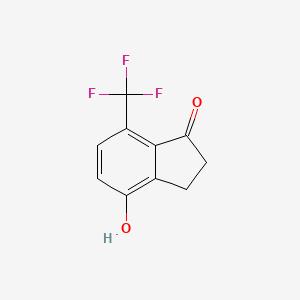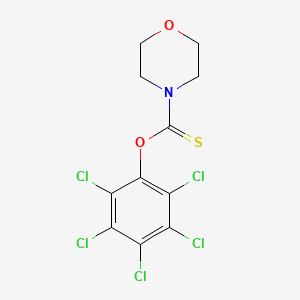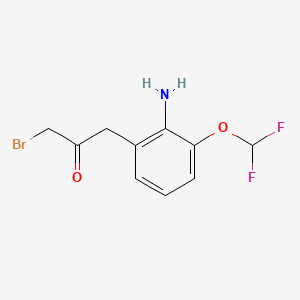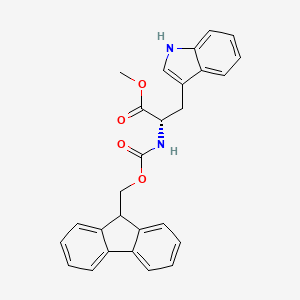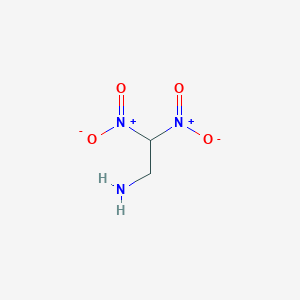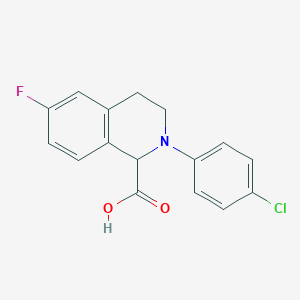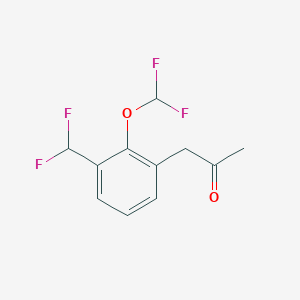
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F4O2. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a phenyl ring, followed by the attachment of a propan-2-one moiety. One common method involves the reaction of a suitable phenol derivative with difluoromethylating and difluoromethoxylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学研究应用
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group.
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a difluoromethyl group.
Uniqueness
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H10F4O2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O2/c1-6(16)5-7-3-2-4-8(10(12)13)9(7)17-11(14)15/h2-4,10-11H,5H2,1H3 |
InChI 键 |
GGCCUMHIRGWYBM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


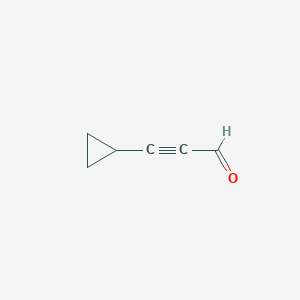
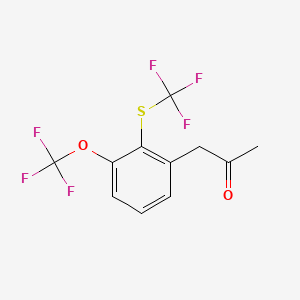
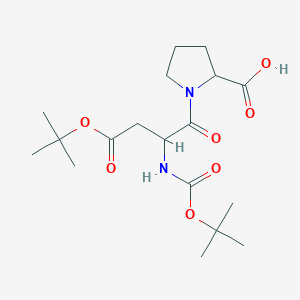
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
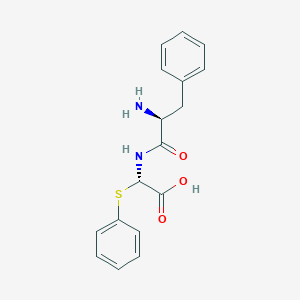

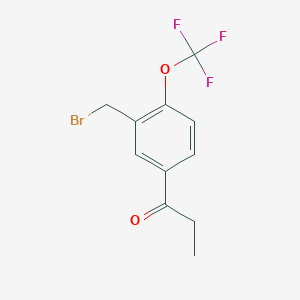
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
